5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil is a fluorinated nucleoside analog derived from uracil, specifically designed for therapeutic applications in oncology. This compound is recognized for its potential as an antineoplastic agent, which means it is utilized in cancer treatment. The incorporation of fluorine and iodine in its structure enhances its biological activity, particularly its ability to interfere with RNA processing and function, leading to apoptosis in cancer cells .
This compound is cataloged under the CAS number 121749-85-7 and can be sourced from various chemical suppliers. It is primarily synthesized in laboratory settings for research and therapeutic purposes.
5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil falls under the category of nucleoside analogs, specifically pyrimidine derivatives. These compounds are significant in medicinal chemistry due to their role in mimicking natural nucleosides, thereby interfering with nucleic acid metabolism in cells .
The synthesis of 5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil typically involves several key steps:
The molecular formula of 5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil is CHFINO, with a molecular weight of approximately 330.05 g/mol. Its structure includes:
Property | Value |
---|---|
CAS Number | 121749-85-7 |
Molecular Formula | CHFINO |
Molecular Weight | 330.05 g/mol |
IUPAC Name | 5-fluoro-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI | InChI=1S/C7H8FIN2O4/c8-4... |
5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil can undergo several chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions and reagents used during these reactions .
The mechanism of action for 5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil primarily involves its incorporation into RNA, disrupting normal RNA processing and function. This leads to:
The physical properties of 5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil include:
Key chemical properties include:
Relevant data indicates that this compound maintains stability under controlled laboratory conditions but may degrade under extreme conditions .
5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil has several scientific applications:
Alkoxyalkylation at the N1-position of uracil represents a cornerstone strategy for constructing the modified sugar scaffold in 5-fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil. This approach involves the regioselective coupling of 5-fluoro-6-iodouracil with 2-(hydroxymethyl)oxirane (ethylene oxide epoxide equivalent) or its protected derivatives under basic conditions. The reaction proceeds via nucleophilic ring-opening, where the uracil's N1 nitrogen attacks the less sterically hindered carbon of the epoxide, yielding the target alkoxyalkyl linkage [6] [9].
Critical optimization parameters include:
A key limitation is the competitive O-alkylation, which can generate ether byproducts. This is mitigated by:1) Employing bulky silyl protecting groups (e.g., tert-butyldiphenylsilyl [TBDPS]) on the hydroxymethyl precursor to sterically disfavor oxygen participation.2) Using pre-activated alkoxyalkyl halides like 2-(acetoxyethoxy)methyl bromide, followed by deprotection [5] [6].
Table 1: Alkoxyalkylation Approaches for Uracil Derivatives
Alkylating Agent | Conditions | Yield (%) | Regioselectivity (N1:O) |
---|---|---|---|
2-(Benzyloxyethoxy)methyl chloride | K₂CO₃, DMF, 70°C | 65 | 9:1 |
Ethylene oxide + 5-FIU* | DBU, MeCN, 80°C, sealed tube | 52 | 8:1 |
2-(TBDPSoxyethoxy)methyl bromide | Cs₂CO₃, DMF, 60°C | 78 | >19:1 |
5-FIU = 5-fluoro-6-iodouracil |
Regioselective halogenation at C5 and C6 of uracil is essential for conferring biological activity and enabling further functionalization. Fluorine introduction precedes iodination due to the higher reactivity of uracil’s C5 position toward electrophilic fluorination:
Step 1 (C5 Fluorination): Treatment of uracil with fluorine gas (F₂) in glacial acetic acid at 0–5°C generates 5-fluorouracil (5-FU) via electrophilic substitution. Acetic acid solvates F⁺ ions, moderating reactivity to prevent overhalogenation [8] [9]. Alternative reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis[tri-fluoromethanesulfonate]) enable aqueous-phase fluorination but are cost-prohibitive for scale-up.
Step 2 (C6 Iodination): 5-FU undergoes radical iodination using iodine (I₂) and tert-butyl hydroperoxide (TBHP) under photochemical conditions (λ = 350 nm). The tert-butoxy radical abstracts the C6 hydrogen, generating a carbon-centered radical that reacts with I₂ [6] [9]. Metal-mediated iodination (e.g., N-iodosuccinimide [NIS] with BF₃·Et₂O) offers superior regiocontrol for acid-sensitive intermediates [6].
Table 2: Halogenation Methods for Pyrimidine Systems
Target Position | Reagent System | Conditions | Yield (%) | Purity |
---|---|---|---|---|
C5-Fluorination | F₂/AcOH | 0°C, 2 h | 88 | >95% |
C5-Fluorination | Selectfluor®/MeCN | RT, 12 h | 75 | 98% |
C6-Iodination | I₂/TBHP/hν | CHCl₃, 350 nm, 6 h | 82 | 90%* |
C6-Iodination | NIS/BF₃·Et₂O | DCM, 0°C → RT, 1 h | 95 | >99% |
May contain 5-iodo byproducts if F not present |
The 2-hydroxyethoxy moiety introduces hydrophilicity and metabolic stability but poses challenges during synthesis due to its nucleophilic hydroxyl group. Protection-deprotection strategies are indispensable:
Benzyl ethers: Stable under acidic conditions but require catalytic hydrogenation (H₂/Pd-C), which may reduce the C5–C6 double bond or dehalogenate iodide [6].
Deprotection Sequence: After N1-alkoxyalkylation, acid-labile groups (e.g., trityl) are removed first with 1% TFA/DCM, followed by silyl deprotection with TBAF. Acetates require a final basic hydrolysis step (pH 9–10 buffer) [5] [6].
Stereochemistry at the hydroxymethyl linker is achiral but conformational dynamics influence sugar puckering in nucleoside analogs. Computational studies (DFT) suggest the gauche conformation predominates, stabilizing intramolecular H-bonding between the OH and uracil’s C2 carbonyl [6].
Table 3: Protecting Group Performance for Hydroxyethoxy Side Chains
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility with I/F |
---|---|---|---|
TBDPS | TBDPSCl, imidazole, DMF | 1M TBAF, THF, 25°C | Excellent |
Acetyl | Ac₂O, pyridine, RT | 0.1M K₂CO₃, MeOH | Moderate (risk of N-acyl) |
Benzyl | BnBr, NaH, DMF | H₂ (1 atm), 10% Pd-C | Poor (I₂ reduction risk) |
Solid-phase synthesis (SPS) enables rapid purification and scalability for 5-fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil, particularly as a phosphoramidite precursor for oligonucleotide synthesis. Key advances include:
Minimal side-chain protection strategies reduce atom economy penalties. The hydroxyethoxy group’s OH can remain unprotected during SPS if non-nucleophilic coupling agents (e.g., PyOOP) are employed, minimizing capping requirements [7]. Post-assembly global deprotection uses NH₄OH/EtOH (1:1) at 55°C, preserving the C–I bond.
Table 4: Solid-Phase Synthesis Performance Metrics
Resin Type | Linker Chemistry | Attachment Yield | Cleavage Purity | Scale Limit |
---|---|---|---|---|
Wang | Ester | 98% | 92% | 100 mmol/g |
CPG* | Succinate | 95% | 85% | 50 μmol/g |
TentaGel S NH₂ | Amide | 90% | 88% | 0.5 mmol/g |
Controlled Pore Glass |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8